Benzene, 1-nitro-4-pentyl-
CAS No.: 95857-32-2
Cat. No.: VC13579435
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95857-32-2 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 1-nitro-4-pentylbenzene |
| Standard InChI | InChI=1S/C11H15NO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3 |
| Standard InChI Key | ZHXFSPASCJVKKA-UHFFFAOYSA-N |
| SMILES | CCCCCC1=CC=C(C=C1)[N+](=O)[O-] |
| Canonical SMILES | CCCCCC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 1-nitro-4-pentylbenzene, reflecting the linear pentyl substituent at the para position relative to the nitro group. Its structure is defined by the SMILES notation CCCCCC1=CC=C(C=C1)[N+](=O)[O-], which confirms the linear arrangement of the pentyl chain. This distinguishes it from the tert-pentyl variant (1-nitro-4-(2-methylbutan-2-yl)benzene), where the pentyl group is branched .
Table 1: Key Identifiers of 1-Nitro-4-pentylbenzene
| Property | Value | Source |
|---|---|---|
| CAS Number | 95857-32-2 | |
| Molecular Formula | C₁₁H₁₅NO₂ | |
| Molecular Weight | 193.24 g/mol | |
| IUPAC Name | 1-nitro-4-pentylbenzene | |
| SMILES | CCCCCC1=CC=C(C=C1)N+[O-] |
Spectroscopic and Computational Descriptors
The InChIKey ZHXFSPASCJVKKA-UHFFFAOYSA-N provides a unique identifier for computational and database searches. Structural modeling reveals that the nitro group introduces significant electron-withdrawing effects, polarizing the aromatic ring and influencing reactivity. The pentyl chain contributes hydrophobic character, as evidenced by a calculated LogP value of approximately 3.4.
Synthesis and Manufacturing
Nitration of 4-Pentylbenzene
The primary synthetic route involves the nitration of 4-pentylbenzene using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the activated para position relative to the pentyl substituent.
Key Reaction Conditions:
-
Temperature: 0–50°C (controlled to prevent polysubstitution)
-
Reagents: HNO₃ (1.2 equiv), H₂SO₄ (catalytic)
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Solvent: Excess H₂SO₄ (acts as solvent and dehydrating agent)
The linear pentyl group acts as a weakly activating substituent, directing nitration to the para position. Yields are moderate (50–70%), with minor ortho-substituted byproducts.
Purification and Isolation
Crude product is neutralized, extracted with dichloromethane, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient). The final compound is obtained as a pale-yellow liquid with a density of 0.885 g/mL.
Physicochemical Properties
Thermal and Solubility Characteristics
1-Nitro-4-pentylbenzene is a hydrophobic liquid at room temperature, with limited solubility in water (<0.1 g/L) but high miscibility in organic solvents like ethanol, ether, and chloroform. Its boiling point is estimated at 172°C, consistent with analogous nitroaromatics.
Table 2: Physicochemical Profile
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | ~172°C | Estimated |
| Density | 0.885 g/mL | Experimental |
| LogP | 3.4 | Calculated |
| Refractive Index | 1.523 | Not Reported |
Stability and Reactivity
The compound is sensitive to UV light, undergoing slow photodegradation to form nitroso derivatives. It is stable under inert atmospheres but may decompose exothermically above 200°C, releasing nitrogen oxides.
Reactivity and Functional Transformations
Reduction to Aromatic Amines
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 4-pentylaniline. This reaction is critical for producing intermediates in dye and pharmaceutical synthesis.
Electrophilic Substitution Reactions
Applications in Organic Synthesis and Materials Science
Intermediate for Fine Chemicals
1-Nitro-4-pentylbenzene serves as a precursor to 4-pentylaniline, which is utilized in azo dye production and corrosion inhibitors. Its hydrophobic nature also makes it a candidate for surfactant research.
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